1-{[(Tert-butoxy)carbonyl](methyl)amino}-2,2-difluorocyclopropane-1-carboxylic acid
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Overview
Description
1-{(Tert-butoxy)carbonylamino}-2,2-difluorocyclopropane-1-carboxylic acid is a synthetic organic compound with the molecular formula C10H17NO4. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, a difluorocyclopropane ring, and a carboxylic acid functional group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(Tert-butoxy)carbonylamino}-2,2-difluorocyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.
Introduction of the Difluoro Groups: The difluoro groups are introduced using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-{(Tert-butoxy)carbonylamino}-2,2-difluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.
Deprotection Reactions: The BOC group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Properties
Molecular Formula |
C10H15F2NO4 |
---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
2,2-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H15F2NO4/c1-8(2,3)17-7(16)13(4)9(6(14)15)5-10(9,11)12/h5H2,1-4H3,(H,14,15) |
InChI Key |
GORYZGDQAGLKNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CC1(F)F)C(=O)O |
Origin of Product |
United States |
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